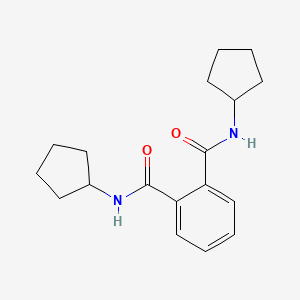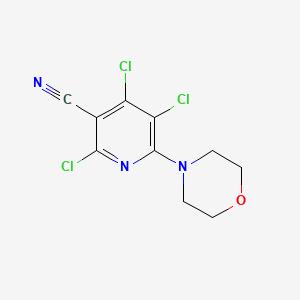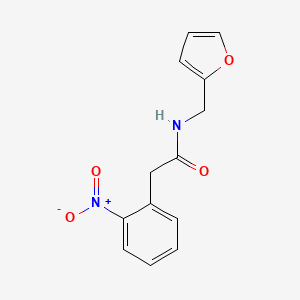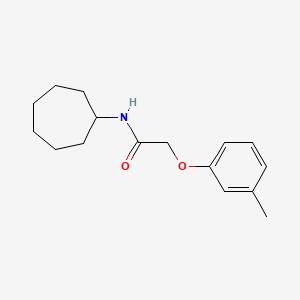
N,N'-dicyclopentylphthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-dicyclopentylphthalamide (DPA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phthalimide derivatives and is known for its ability to bind to sigma receptors. Sigma receptors are a group of proteins that are found in various tissues and organs throughout the body, including the brain, heart, and lungs. The binding of DPA to these receptors has been shown to have a range of biochemical and physiological effects, making it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of N,N'-dicyclopentylphthalamide is not fully understood, but it is thought to involve the modulation of sigma receptors. Sigma receptors are known to interact with a variety of ligands, including neurotransmitters, hormones, and drugs. The binding of N,N'-dicyclopentylphthalamide to sigma receptors has been shown to alter their activity, leading to changes in downstream signaling pathways.
Biochemical and Physiological Effects
The binding of N,N'-dicyclopentylphthalamide to sigma receptors has been shown to have a range of biochemical and physiological effects. These effects include modulation of neurotransmitter release, regulation of ion channels, and regulation of cell survival pathways. Additionally, N,N'-dicyclopentylphthalamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-dicyclopentylphthalamide in lab experiments is its specificity for sigma receptors. This allows researchers to selectively target these receptors without affecting other proteins or pathways. Additionally, N,N'-dicyclopentylphthalamide is a synthetic compound, which allows for precise control over its purity and concentration.
One limitation of using N,N'-dicyclopentylphthalamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the mechanism of action of N,N'-dicyclopentylphthalamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving N,N'-dicyclopentylphthalamide. One area of interest is the development of new sigma receptor ligands that are more potent and selective than N,N'-dicyclopentylphthalamide. Additionally, researchers are interested in exploring the potential therapeutic applications of N,N'-dicyclopentylphthalamide and other sigma receptor ligands. These applications include the treatment of neurodegenerative diseases, drug addiction, and cancer.
Conclusion
In conclusion, N,N'-dicyclopentylphthalamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound has been shown to modulate the activity of sigma receptors, leading to a range of biochemical and physiological effects. While there are limitations to using N,N'-dicyclopentylphthalamide in lab experiments, its specificity and synthetic nature make it a valuable tool for studying sigma receptors and their role in various physiological processes.
Synthesemethoden
The synthesis of N,N'-dicyclopentylphthalamide involves the reaction of phthalic anhydride with cyclopentylamine in the presence of a catalyst. This reaction results in the formation of N,N'-dicyclopentylphthalamide as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N,N'-dicyclopentylphthalamide has been used in a variety of scientific research applications, including studies on sigma receptor function, drug addiction, and neuroprotection. The compound has been shown to modulate the activity of sigma receptors, which are involved in various physiological processes, including neurotransmission, ion channel regulation, and cell survival. The use of N,N'-dicyclopentylphthalamide in these studies has helped to elucidate the role of sigma receptors in these processes and has provided insight into potential therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
1-N,2-N-dicyclopentylbenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)18(22)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTBNPQRZZAHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dicyclopentylbenzene-1,2-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)

![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
methanone](/img/structure/B5683839.png)

![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)
![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)